1,2,5-Trifluoro-3-isothiocyanatobenzene
Description
Overview of Isothiocyanate Chemistry in Organic Synthesis
The isothiocyanate functional group (R–N=C=S) is a versatile reagent in organic synthesis, largely due to its reactivity with a wide array of nucleophiles. mdpi.com The carbon atom of the isothiocyanate group is electrophilic and readily attacked by nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to processes like the Edman degradation for sequencing amino acids in peptides. chemrxiv.org
Beyond simple nucleophilic additions, isothiocyanates participate in cycloaddition reactions, serving as precursors to a diverse range of heterocyclic compounds. mdpi.com Their high and versatile reactivity has established them as crucial intermediates in synthetic organic chemistry. mdpi.com
The synthesis of isothiocyanates can be achieved through several methods. Traditionally, reactions involving toxic reagents like thiophosgene (B130339) or carbon disulfide with primary amines were common. mdpi.com However, modern synthetic chemistry has seen the development of safer and more efficient methods. These include the use of elemental sulfur with isocyanides or the decomposition of dithiocarbamate (B8719985) salts using various desulfurization agents. mdpi.comnih.gov Synthetic approaches are often categorized based on the starting material, such as those derived from primary amines (Type A), other nitrogen-containing functional groups (Type B), or non-nitrogen groups (Type C). chemrxiv.orgchemrxiv.org
| Starting Material Type | General Reaction | Key Reagents | Reference |
|---|---|---|---|
| Primary Amines (Type A) | Formation and subsequent desulfurization of dithiocarbamate salts. | CS₂, Base, Desulfurizing Agent (e.g., TsCl, Pb(NO₃)₂) | mdpi.comwikipedia.org |
| Isocyanides | Direct sulfuration of isocyanides. | Elemental Sulfur (S₈) | mdpi.com |
| Alkyl/Aryl Halides | Reaction with thiocyanate (B1210189) salts followed by isomerization. | KSCN or NaSCN | wikipedia.org |
| Aldehydes | Conversion to hydroximoyl chlorides followed by reaction. | Hydroxylamine, NCS, then a sulfur source | nih.gov |
Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity and Applications
The incorporation of fluorine atoms into an aromatic ring profoundly alters its chemical and physical properties. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly reduces the electron density of the aromatic ring. numberanalytics.com This deactivation makes the ring less susceptible to electrophilic substitution but, conversely, activates it towards nucleophilic aromatic substitution (SNAr). numberanalytics.comstackexchange.com The high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy of this rate-determining step. stackexchange.com
Furthermore, the substitution of hydrogen with fluorine can lead to enhanced thermal stability and resistance to oxidation. numberanalytics.comnih.gov Depending on the number and position of the fluorine atoms, the π-orbitals can be stabilized, leading to increased chemical resistance. nih.govacs.org These properties are highly desirable in materials science, leading to the development of robust fluoropolymers. nih.gov In medicinal chemistry and agrochemistry, fluorine substitution is a common strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. nih.gov
| Property | Effect of Fluorination | Underlying Reason | Reference |
|---|---|---|---|
| Reactivity to Electrophiles | Decreased | Strong inductive electron withdrawal by fluorine deactivates the ring. | numberanalytics.com |
| Reactivity to Nucleophiles (SNAr) | Increased | Stabilization of the intermediate Meisenheimer complex. | stackexchange.com |
| Thermal & Chemical Stability | Increased | Strong C-F bond energy and stabilization of π-orbitals. | numberanalytics.comnih.gov |
| Lipophilicity | Increased | Fluorine is hydrophobic and can mask polar functional groups. | nii.ac.jp |
Current Research Landscape and Future Directions for 1,2,5-Trifluoro-3-isothiocyanatobenzene
Specific research focused exclusively on this compound is limited in publicly available literature. However, the research landscape can be understood by examining related fluorinated aryl isothiocyanates and the principles of organofluorine chemistry. The synthesis of such a molecule would likely start from the corresponding aniline (B41778), 3-amino-1,2,4-trifluorobenzene, followed by reaction with a thiocarbonyl transfer reagent.
The reactivity of this compound is dictated by both the isothiocyanate group and the trifluorinated ring. The ring is highly electron-deficient, making the isothiocyanate's carbon atom even more electrophilic and susceptible to nucleophilic attack. Furthermore, the fluorine atoms themselves can act as leaving groups in SNAr reactions, particularly the one positioned para to the electron-withdrawing isothiocyanate group (at the 2-position), which would be the most activated site for substitution.
Future research directions for this compound and its isomers, such as 1,3,5-Trifluoro-2-isothiocyanatobenzene, likely lie in several areas:
Medicinal Chemistry: Its potential as a scaffold for creating novel bioactive compounds. For instance, related structures like 3,5-bis(trifluoromethyl)phenyl isothiocyanate are used to synthesize thioureas as potential organocatalysts or components of targeted therapies. chemimpex.comacs.org
Materials Science: Use as a monomer or surface modification agent. The reactivity of the isothiocyanate group allows it to be grafted onto surfaces with amino groups, while the fluorinated ring imparts properties like hydrophobicity and thermal stability. chemicalbook.comsigmaaldrich.com
Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides. The unique combination of functional groups in this compound could be explored for developing new agrochemicals. chemimpex.com
Electrolyte Additives: Recently, fluorinated phenyl isothiocyanates have been investigated as additives to stabilize the cathode-electrolyte interphase in high-nickel batteries, suggesting a role in energy storage technologies. acs.org
The development of efficient and regioselective synthetic routes to access specific isomers of trifluoro-isothiocyanatobenzene will be crucial for unlocking their full potential in these applications. Further studies are needed to fully characterize the reactivity of this specific isomer and explore its utility as a building block in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5-trifluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-5(9)7(10)6(2-4)11-3-12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYBFTISLFMERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N=C=S)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375353 | |
| Record name | 1,2,5-trifluoro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-55-9 | |
| Record name | 1,2,5-Trifluoro-3-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362690-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-trifluoro-3-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-trifluoro-3-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1,2,5 Trifluoro 3 Isothiocyanatobenzene
Synthesis of Key Fluorinated Aromatic Precursors
The direct precursor for 1,2,5-Trifluoro-3-isothiocyanatobenzene is 2,4,5-trifluoroaniline (B1295084). The synthesis of this key intermediate involves sophisticated strategies for introducing fluorine atoms onto an aromatic ring with high regioselectivity.
Achieving specific fluorination patterns on a benzene (B151609) ring is a significant challenge in synthetic chemistry. The unique properties of fluorine, such as its high electronegativity, can deactivate the aromatic ring, making subsequent substitutions difficult. However, several methods have been developed to control the position of fluorination.
Electrophilic fluorination can be employed, though it often provides mixtures of isomers unless strongly directing groups are present on the ring. A more common approach involves nucleophilic aromatic substitution (SNAr) reactions on highly activated rings, such as nitro- or cyano-substituted aromatics. For instance, polychlorinated or polybrominated benzene derivatives can undergo halogen exchange (HALEX) reactions using fluoride (B91410) sources like potassium fluoride, often with phase-transfer catalysts, to replace chlorine or bromine with fluorine.
Another powerful strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline (B41778). This method is particularly useful for introducing a single fluorine atom at a specific position defined by the initial amino group. For polyfluorinated compounds, a sequence of nitration, reduction, diazotization, and subsequent fluorination can be strategically employed to build the desired substitution pattern.
The synthesis of 2,4,5-trifluoroaniline, the immediate precursor, typically starts from a commercially available, less-fluorinated benzene derivative. A common route might begin with 1,2,4-trichlorobenzene. This starting material can be nitrated to form 1,2,4-trichloro-5-nitrobenzene. Subsequently, a HALEX reaction can be performed to replace the chlorine atoms with fluorine, yielding 1,2,4-trifluoro-5-nitrobenzene. The final step in preparing the precursor is the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl), to afford 2,4,5-trifluoroaniline.
Isothiocyanate Group Introduction Protocols
The conversion of the primary amino group of 2,4,5-trifluoroaniline into an isothiocyanate moiety is the final key transformation. The most prevalent and versatile method involves the reaction of the primary amine with carbon disulfide. nih.gov This reaction forms a dithiocarbamate (B8719985) salt intermediate, which is then decomposed via desulfurization to yield the target isothiocyanate. nih.govchemrxiv.org
This widely adopted, two-step, one-pot procedure begins with the reaction of a primary amine with carbon disulfide in the presence of a base, such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU), to generate a dithiocarbamate salt in situ. mdpi.comacs.org This intermediate is typically not isolated and is directly subjected to a desulfurizing agent to facilitate the elimination of hydrogen sulfide (B99878) and form the isothiocyanate product. nih.govchemrxiv.org
Historically, heavy metal salts have been used for the desulfurization step. Lead(II) nitrate (B79036) is one such reagent that effectively promotes the decomposition of the dithiocarbamate intermediate. nih.govchemrxiv.org However, the toxicity associated with lead and the generation of intractable byproducts have limited its use in modern synthesis.
A more facile and common traditional method employs tosyl chloride (TsCl) as the desulfurizing agent. organic-chemistry.orgorganic-chemistry.org The in-situ-generated dithiocarbamate salt reacts with tosyl chloride to form a labile thiotosyl ester, which rapidly decomposes to the corresponding isothiocyanate, often in high yields. nih.gov This method is generally efficient for a wide range of alkyl and aryl amines and proceeds under mild conditions, typically at room temperature within 30 minutes. organic-chemistry.orgnih.gov
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Lead(II) Nitrate | Aqueous or organic solvent, Room Temp. | Effective for many substrates. nih.gov | Toxic heavy metal, byproduct removal. chemrxiv.org | Variable, generally good. |
| Tosyl Chloride (TsCl) | Organic solvent (e.g., CH₂Cl₂), Et₃N, Room Temp. organic-chemistry.org | Mild conditions, rapid reaction, high yields, readily available. acs.orgorganic-chemistry.org | Can be less effective for highly electron-deficient anilines. organic-chemistry.org | 75-97%. nih.gov |
To overcome the limitations of traditional reagents, more advanced and environmentally benign desulfurization agents have been developed. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). zendy.io This reagent has proven to be highly efficient for the one-pot synthesis of a diverse array of isothiocyanates from primary amines and carbon disulfide. mdpi.comresearchgate.net
The synthesis is typically performed in a two-step, one-pot procedure where the dithiocarbamate is formed first, followed by the addition of DMT/NMM/TsO⁻. mdpi.com For many aliphatic and aromatic isothiocyanates, the reaction can be accelerated using microwave irradiation, significantly reducing reaction times to mere minutes while achieving satisfactory to excellent yields. zendy.ioresearchgate.net This method demonstrates broad functional group tolerance and can be conducted in both organic solvents and aqueous media, highlighting its versatility and "greener" credentials. mdpi.comzendy.io
| Substrate Type | Reaction Conditions | Key Findings | Reported Yields |
|---|---|---|---|
| Aliphatic & Aromatic Amines | DCM or H₂O, Et₃N/DBU/NMM, CS₂, DMT/NMM/TsO⁻, Microwave (90 °C, 3 min). zendy.ioresearchgate.net | Rapid and high-yielding synthesis; compatible with aqueous media. mdpi.com | 72-96%. zendy.io |
| Amino Acid Esters | DCM, Et₃N, CS₂, DMT/NMM/TsO⁻, Room Temp. nih.gov | Synthesis proceeds with low racemization for chiral centers. zendy.ionih.gov | 25-97%. mdpi.com |
Alternative Methods for Isothiocyanate Synthesis
The synthesis of aryl isothiocyanates, including this compound, has traditionally been accomplished using hazardous reagents like thiophosgene (B130339). Concerns over toxicity have spurred the development of numerous alternative methodologies. A predominant modern approach involves the formation of a dithiocarbamate salt from a primary amine, which is then decomposed using a desulfurizing agent. nih.gov This two-step process can often be performed as a "one-pot" synthesis. researchgate.netbeilstein-journals.org
A wide array of desulfurizing agents is available, each with specific applications. Reagents such as tosyl chloride, hydrogen peroxide, sodium persulfate, and ethyl chloroformate are commonly employed to convert the intermediate dithiocarbamate salt to the desired isothiocyanate. nih.govorganic-chemistry.org For instance, sodium persulfate is noted for its effectiveness in producing chiral isothiocyanates, while hydrogen peroxide is considered one of the best methods for non-chiral isothiocyanates. nih.gov The synthesis of electron-deficient aryl isothiocyanates, a category that includes this compound, can be challenging, but various methods using carbon disulfide (CS₂) have been developed to address this. chemrxiv.org
Other innovative methods avoid the dithiocarbamate pathway altogether. Isothiocyanates can be generated from hydroximoyl chlorides in a rapid reaction at room temperature that produces nearly quantitative yields with a simple workup. nih.gov Another approach utilizes elemental sulfur, often in conjunction with a selenium catalyst, to convert isocyanides to isothiocyanates. nih.gov Tandem Staudinger/aza-Wittig reactions also provide a route to isothiocyanates under neutral conditions. nih.gov More recently, electrochemical methods have been developed that offer a mild, high-yielding, and reagent-friendly approach to both aliphatic and aromatic isothiocyanates. organic-chemistry.org
| Method Category | Key Reagents | Substrate Scope | General Notes |
| Dithiocarbamate Decomposition | Primary Amine, CS₂, Base, Desulfurizing Agent (e.g., TCT, H₂O₂, Tosyl Chloride) | Broad (Alkyl, Aryl, Chiral) | Most common alternative to thiophosgene. Can be a one-pot process. beilstein-journals.orgnih.gov |
| From Hydroximoyl Chlorides | Hydroximoyl Chloride, Thiourea (B124793), Triethylamine | Alkyl, Aryl | Fast reaction (1-5 mins) at room temperature with simple extraction and near-quantitative yields. nih.gov |
| From Isocyanides | Isocyanide, Elemental Sulfur (S₈), Selenium (catalyst) | Aliphatic, Aromatic | Involves refluxing for a couple of hours; requires filtration to remove selenium. nih.gov |
| From Amines via Phenyl Chlorothionoformate | Primary Amine, Phenyl Chlorothionoformate, NaOH | Broad (Alkyl, Aryl) | A two-step approach is more versatile, especially for electron-deficient aryl isothiocyanates. organic-chemistry.org |
| Electrochemical Synthesis | Primary Amine, CS₂ | Aliphatic, Aromatic | A practical, mild, and high-yielding method that avoids toxic and expensive reagents. organic-chemistry.org |
Optimization of Reaction Conditions for Maximizing Yield and Purity of this compound
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The synthesis of electron-deficient aryl isothiocyanates often necessitates conditions tailored to enhance the nucleophilicity of the starting aniline and promote efficient desulfurization. chemrxiv.orgnih.gov
Key factors for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reagents. For the common method involving the formation and decomposition of a dithiocarbamate salt, the choice of solvent is critical. beilstein-journals.orgnih.gov While aqueous conditions are often preferred for their environmental benefits, the formation of the dithiocarbamate salt from highly electron-deficient anilines can be slow or incomplete in water alone. nih.gov In such cases, a co-solvent like dimethylformamide (DMF) can be introduced to improve solubility and reaction rates. beilstein-journals.org
The selection of the base is also crucial. Inorganic bases like potassium carbonate (K₂CO₃) are often effective in aqueous systems. beilstein-journals.org For particularly challenging substrates, stronger organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to facilitate the initial reaction with carbon disulfide. researchgate.net Temperature control is vital; the formation of the dithiocarbamate may be performed at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure complete conversion, while the subsequent desulfurization step is often carried out at a lower temperature (e.g., 0 °C) to control the reaction's exothermicity. beilstein-journals.org
The following table illustrates an example of how reaction conditions can be optimized for the synthesis of an aryl isothiocyanate, demonstrating the impact of solvent and base selection on the final yield.
| Entry | Solvent System | Base | Reaction Time (h) | Yield (%) |
| 1 | H₂O | NaOH | 5 | 80 |
| 2 | H₂O | K₂CO₃ | 5 | 92 |
| 3 | DMF | K₂CO₃ | 4 | 55 |
| 4 | H₂O / DMF (4:1) | K₂CO₃ | 3.5 | 94 |
| 5 | H₂O / DMAc (4:1) | K₂CO₃ | 3.5 | 93 |
This table is a representative example based on the optimization for 4-chlorophenyl isothiocyanate and 4-fluorophenyl isothiocyanate synthesis to illustrate the principles of optimizing conditions for a fluorinated aryl isothiocyanate. beilstein-journals.orgnih.gov
Isolation and Purification Techniques for the Compound
The isolation and purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity. The specific protocol can vary depending on the synthetic method used, but a general workflow involves an initial workup followed by chromatographic purification. ijacskros.com
Following the completion of the reaction, a standard workup procedure is typically employed. This often begins with quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase. The organic layer, containing the desired isothiocyanate, is then washed successively with dilute acid (e.g., 1 M HCl), water, a basic solution (e.g., saturated NaHCO₃), and brine to remove unreacted starting materials, reagents, and byproducts. ijacskros.com The washed organic phase is subsequently dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure. ijacskros.com
The resulting crude product is often purified further using chromatography. researchgate.net Flash column chromatography on silica (B1680970) gel is a widely used and effective method. ijacskros.com The choice of eluent is critical for achieving good separation; a non-polar solvent system, such as hexane (B92381) or petroleum ether, often mixed with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically used. researchgate.net The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). researchgate.net For some isothiocyanates, a simple filtration through a pad of celite after the addition of a non-polar solvent like hexane can be sufficient to remove impurities, yielding a pure product after solvent evaporation. amazonaws.com For achieving very high purity, techniques such as High-Performance Liquid Chromatography (HPLC) may be employed. uq.edu.au The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). amazonaws.comuq.edu.au
| Technique | Purpose | Description |
| Liquid-Liquid Extraction | Initial Isolation | Separates the crude product from the aqueous reaction mixture and water-soluble impurities. nih.gov |
| Washing | Removal of Reagents | The organic extract is washed with acidic, basic, and neutral solutions to remove residual reactants and byproducts. ijacskros.com |
| Drying & Concentration | Solvent Removal | The organic solution is dried (e.g., with Na₂SO₄) and the solvent is evaporated to yield the crude product. ijacskros.com |
| Flash Column Chromatography | Purification | The crude product is passed through a silica gel column with an appropriate solvent system to separate the target compound from impurities. ijacskros.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-Purity Purification | Can be used for final purification to achieve very high purity levels. uq.edu.au |
| TLC, GC, NMR, MS | Purity & Identity Confirmation | Used to monitor the purification process and to verify the structure and purity of the final isolated compound. beilstein-journals.orguq.edu.au |
Chemical Reactivity and Synthetic Transformations of 1,2,5 Trifluoro 3 Isothiocyanatobenzene
Nucleophilic Additions to the Isothiocyanate Moiety
The isothiocyanate group (-N=C=S) is characterized by a highly electrophilic carbon atom, making it a prime target for attack by a wide variety of nucleophiles. wikipedia.orgorganic-chemistry.org This reactivity is the basis for many of its most common and synthetically useful transformations. The general mechanism involves the addition of a nucleophile to the central carbon, followed by protonation of the resulting intermediate. youtube.commasterorganicchemistry.com
The reaction between an isothiocyanate and a primary or secondary amine is a robust and widely utilized method for the synthesis of substituted thioureas. ijacskros.comresearchgate.net This condensation reaction proceeds readily when 1,2,5-Trifluoro-3-isothiocyanatobenzene is treated with an amine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. The resulting zwitterionic intermediate is then protonated, typically by the solvent or during workup, to yield the stable N,N'-disubstituted thiourea (B124793) product. This process is generally high-yielding and serves as a cornerstone for creating complex molecules in medicinal and agricultural chemistry. ijacskros.comnih.gov
The reaction is applicable to a broad range of amines, including primary and secondary aliphatic and aromatic amines. The specific amines used will determine the final properties of the resulting thiourea derivative.
| Amine Reactant | Product Name | Product Class |
|---|---|---|
| Aniline (B41778) | 1-(2,4,5-Trifluorophenyl)-3-phenylthiourea | Aromatic Thiourea |
| Benzylamine | 1-Benzyl-3-(2,4,5-trifluorophenyl)thiourea | Aliphatic/Aromatic Thiourea |
| Piperidine | 1-(Piperidine-1-carbothioyl)-3-(2,4,5-trifluorophenyl)urea | Cyclic Aliphatic Thiourea |
| tert-Butylamine | 1-(tert-Butyl)-3-(2,4,5-trifluorophenyl)thiourea | Aliphatic Thiourea |
In a reaction analogous to that with amines, this compound can react with alcohols and thiols. Alcohols attack the isothiocyanate to form thiocarbamates (specifically, O-alkyl thiocarbamates), while the more nucleophilic thiols react to form dithiocarbamates. These reactions typically require a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity and facilitating the attack on the isothiocyanate carbon. The resulting products are valuable intermediates in organic synthesis.
| Nucleophile | Product Name | Product Class |
|---|---|---|
| Ethanol | O-Ethyl (2,4,5-trifluorophenyl)carbamothioate | Thiocarbamate |
| Ethanethiol | S-Ethyl (2,4,5-trifluorophenyl)carbamodithioate | Dithiocarbamate (B8719985) |
| Phenol | O-Phenyl (2,4,5-trifluorophenyl)carbamothioate | Aromatic Thiocarbamate |
| Thiophenol | S-Phenyl (2,4,5-trifluorophenyl)carbamodithioate | Aromatic Dithiocarbamate |
The heterocumulene structure of the isothiocyanate group allows it to participate in cycloaddition reactions, particularly [3+2] cycloadditions. cdnsciencepub.com In these reactions, the C=S double bond of the isothiocyanate acts as a dipolarophile, reacting with 1,3-dipoles such as azomethine ylids or nitrile oxides. cdnsciencepub.comrsc.org This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. For instance, the reaction of this compound with an azomethine ylid, generated from the thermal cleavage of an aziridine, would be expected to yield a thiazolidine (B150603) derivative. cdnsciencepub.com The specific outcome and regioselectivity of such reactions can be influenced by the nature of the 1,3-dipole and the reaction conditions. acs.org
Reactions at the Fluorinated Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is heavily influenced by its substituents. The three fluorine atoms and the isothiocyanate group are all electron-withdrawing, which significantly alters the electron density of the aromatic system compared to unsubstituted benzene.
Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate of these reactions is highly dependent on the nature of the substituents already present on the ring. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. masterorganicchemistry.comlibretexts.org
The aromatic ring of this compound is substituted with three strongly electronegative fluorine atoms and an electron-withdrawing isothiocyanate group. Consequently, the ring is significantly deactivated towards electrophilic attack. libretexts.orglibretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts acylation, which proceed readily with benzene, would require exceptionally harsh conditions and are expected to be slow and low-yielding. The combined deactivating effects of the four substituents make the aromatic system electron-poor and thus a poor nucleophile to attack an incoming electrophile. libretexts.org
In contrast to its deactivation towards electrophilic attack, the electron-deficient nature of the polyfluorinated ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). mdpi.com In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with strong electron-withdrawing groups, leading to the displacement of a leaving group. nih.gov For polyfluoroarenes, a fluoride (B91410) ion typically serves as the leaving group. mdpi.com
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of multiple fluorine atoms helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. mdpi.comresearchgate.net The substitution is generally regioselective, with the nucleophile preferentially attacking positions that are ortho or para to the electron-withdrawing groups. In this specific molecule, a strong nucleophile would be expected to displace one of the fluorine atoms.
| Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | (Fluoro- and methoxy-substituted)-isothiocyanatobenzene | SNAr |
| Ammonia (NH₃) | (Amino- and fluoro-substituted)-isothiocyanatobenzene | SNAr |
| Sodium hydrosulfide (B80085) (NaSH) | (Fluoro- and mercapto-substituted)-isothiocyanatobenzene | SNAr |
Metal-Catalyzed Transformations on the Fluorinated Aromatic Core
The fluorinated aromatic core of this compound is amenable to various metal-catalyzed transformations, which are crucial for modifying the benzene ring structure. While specific examples detailing cross-coupling reactions directly on this compound are not extensively documented in readily available literature, the reactivity of similar polyfluorohalobenzenes provides a strong precedent for its potential transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful methods for forming new carbon-carbon bonds on aromatic rings. researchgate.netmdpi.com For fluorinated benzene derivatives, these reactions often proceed with good efficiency and selectivity. thieme-connect.de For instance, the Suzuki-Miyaura coupling of fluorohalobenzenes with arylboronic acids is a well-established method for synthesizing fluorinated biphenyls. researchgate.netmdpi.com Similarly, Mizoroki-Heck reactions allow for the arylation of olefins with fluoroaryl halides. mdpi.comsemanticscholar.org
Given the structure of this compound, a C-H bond on the fluorinated ring could potentially be activated for functionalization. However, a more common strategy involves the introduction of a leaving group, such as bromine or iodine, onto the ring to facilitate classical cross-coupling reactions. The reactivity of such a hypothetical halogenated precursor would be influenced by the electronic effects of the fluorine atoms and the isothiocyanate group. For example, in dihalogenated trifluoromethyl-benzene derivatives, Suzuki-Miyaura reactions can proceed with excellent site-selectivity, demonstrating the precise control achievable in these systems. documentsdelivered.com
| Reaction Type | Catalyst/Reagents | Potential Product | Reference Principle |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid, Base | Aryl-substituted trifluoroisothiocyanatobenzene | researchgate.netthieme-connect.de |
| Mizoroki-Heck Reaction | Pd catalyst, Olefin, Base | Alkenyl-substituted trifluoroisothiocyanatobenzene | mdpi.comnih.gov |
| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne, Base | Alkynyl-substituted trifluoroisothiocyanatobenzene | kubikat.org |
Application as a Building Block in Complex Molecular Synthesis
The dual functionality of this compound, comprising a reactive isothiocyanate group and a modifiable fluorinated aromatic ring, makes it a valuable precursor in the synthesis of complex molecules, particularly fluorine-containing heterocyclic systems.
Construction of Fluorine-Containing Heterocyclic Systems (e.g., thiazoles, quinazolinones, triazoles)
The isothiocyanate (-N=C=S) group is a highly versatile functional group for the synthesis of various nitrogen- and sulfur-containing heterocycles.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring. bepls.comjpionline.org While this reaction typically involves an α-haloketone and a thioamide, derivatives of this compound can serve as precursors. For example, the isothiocyanate can react with an amine to form a thiourea, which can then undergo cyclization. A more direct route involves the reaction of aryl isothiocyanates with reagents that provide a two-carbon unit to form the thiazole ring. acs.org The resulting thiazoles incorporate the 2,4,5-trifluorophenyl moiety, a common structural feature in bioactive molecules.
Quinazolinones: Quinazolinone derivatives are readily synthesized from aryl isothiocyanates. nih.gov A common method involves the reaction of an anthranilic acid (2-aminobenzoic acid) derivative with the isothiocyanate. nih.gov This condensation reaction first forms a thiourea intermediate, which then undergoes intramolecular cyclization to yield the 2-thioxoquinazolin-4-one skeleton. The 2,4,5-trifluorophenyl group from the starting material becomes the substituent at the N-3 position of the quinazolinone ring. These fluorinated quinazolinones are of significant interest in medicinal chemistry. researchgate.netnih.gov
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from isothiocyanates is a well-established synthetic route. mdpi.com One common pathway involves the reaction of the isothiocyanate with a carboxylic acid hydrazide. mdpi.com This reaction forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic or acidic conditions to yield a 1,2,4-triazole-3-thiol (or its tautomeric thione form). The 2,4,5-trifluorophenyl group is attached to the triazole ring, influencing the final properties of the molecule. mdpi.comnih.gov
| Heterocycle | Typical Co-reactant | Key Intermediate | General Reaction Principle |
|---|---|---|---|
| Thiazole | α-Amino ketone / α-Haloketone (via thiourea) | Thiourea | bepls.comacs.org |
| Quinazolinone | Anthranilic acid | N-Aryl-N'-(carboxyphenyl)thiourea | nih.gov |
| 1,2,4-Triazole | Carboxylic acid hydrazide | 1-Acyl-4-arylthiosemicarbazide | mdpi.com |
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds (libraries) for biological screening. The reliable and high-yielding reactivity of the isothiocyanate group makes this compound an excellent building block for this purpose. nih.gov
The reaction of isothiocyanates with nucleophiles such as amines and hydrazides is robust and can be performed in parallel, making it suitable for automated synthesis platforms. By reacting this compound with a diverse set of carboxylic acid hydrazides, for example, a combinatorial library of 4-(2,4,5-trifluorophenyl)-5-substituted-1,2,4-triazole-3-thiol derivatives can be generated. mdpi.com Similarly, reacting it with a library of amines and then α-haloketones can produce a diverse set of thiazoles. This strategy allows for the systematic exploration of the chemical space around a core fluorinated scaffold, which is highly valuable for identifying lead compounds in drug development programs.
Derivatization for Functional Material Precursors
The unique properties conferred by fluorine atoms—such as thermal stability, chemical resistance, and low surface energy—make fluorine-containing compounds attractive for materials science. mdpi.com this compound can be derivatized to create precursors for functional polymers.
For instance, isothiocyanates react with alcohols to form thiocarbamates (thiourethanes). The reaction of this compound with a diol or polyol could lead to the formation of fluorinated polythiourethanes. These polymers would be expected to exhibit enhanced hydrophobicity and thermal stability due to the trifluorophenyl moieties. Similarly, reaction with diamines would yield polythioureas. Such fluorinated polymers are investigated for applications in specialized coatings, membranes, and other functional materials where durability and specific surface properties are required. mdpi.com While the synthesis of polythioamides often uses other sulfur sources, the reactivity of isothiocyanates presents a potential route to related sulfur-containing polymers with tailored functionalities. nih.govchemrxiv.org
Spectroscopic and Advanced Analytical Characterization of 1,2,5 Trifluoro 3 Isothiocyanatobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For a molecule like 1,2,5-Trifluoro-3-isothiocyanatobenzene, ¹H, ¹³C, and ¹⁹F NMR would be indispensable for confirming its structure.
Proton (¹H) NMR for Structural Fingerprinting
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, which has the molecular formula C₇H₂F₃NS, the ¹H NMR spectrum is expected to be relatively simple, showing signals only for the two aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the isothiocyanate group. The coupling constants (J) between the protons and with adjacent fluorine atoms would provide crucial information about their relative positions on the benzene (B151609) ring.
While specific experimental data for this compound is not available, analysis of related structures, such as 2-Fluoro-4-iodo-1-isothiocyanatobenzene, shows aromatic protons in the range of δ 6.9-7.5 ppm. amazonaws.com The precise shifts and coupling patterns for the title compound would be unique and serve as a definitive fingerprint.
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show seven signals corresponding to the six aromatic carbons and the one carbon of the isothiocyanate group (-N=C=S). The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants. The carbon of the isothiocyanate group typically appears in the range of δ 130-140 ppm.
For a related compound, 2-Fluoro-4-iodo-1-isothiocyanatobenzene, the carbon attached to the fluorine atom shows a large coupling constant (¹JCF) of 258.9 Hz. amazonaws.com Similar large couplings would be expected for the fluorinated carbons in this compound, confirming the positions of the fluorine substituents.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Phenyl Isothiocyanate Derivatives
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 2-Fluoro-4-iodo-1-isothiocyanatobenzene | C-F | 158.0 | d, J = 258.9 |
| C-NCS | 120.6 | d, J = 13.4 | |
| C-I | 90.7 | d, J = 6.9 | |
| (3-Isothiocyanatophenyl)(methyl)sulfane | C-NCS | 132.6 | |
| Aromatic CH | 130.4, 125.7, 123.5, 122.7 | ||
| C-S | 141.6 |
Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would display three distinct signals, one for each chemically non-equivalent fluorine atom at positions 1, 2, and 5. The chemical shifts of these fluorine atoms are highly sensitive to their position on the aromatic ring and the nature of the other substituents. ucsb.edursc.org Furthermore, F-F spin-spin coupling between the fluorine atoms would provide definitive evidence for their relative positions (ortho, meta, para).
For example, in derivatives of phenyl(trifluoromethyl)sulfane, the ¹⁹F chemical shifts are reported in the range of δ -40 to -44 ppm for the -SCF₃ group. rsc.org Aromatic fluorine shifts can vary widely, but their analysis, including coupling constants, is a powerful tool for isomer differentiation. colorado.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for this compound (C₇H₂F₃NS) is 188.9860 Da. missouri.edu An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula and rule out other possibilities with the same nominal mass. lcms.cznih.gov For the isomeric compound 1,3,5-Trifluoro-2-isothiocyanatobenzene, the computed exact mass is also 188.98600473 Da. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.orgunar.ac.id This technique is well-suited for volatile compounds like phenyl isothiocyanate derivatives. amazonaws.com A GC-MS analysis of this compound would provide a chromatogram, where the retention time of the main peak is characteristic of the compound's volatility and interaction with the GC column. The mass spectrum associated with this peak would show the molecular ion (M⁺) and a specific fragmentation pattern that serves as a molecular fingerprint, further confirming the compound's identity and assessing its purity. For the isomer 1,3,5-Trifluoro-2-isothiocyanatobenzene, a GC-MS record exists in the NIST database, indicating its suitability for this analytical method. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for the analysis of polar, thermally fragile, and high-molecular-weight compounds. youtube.comund.edu In the context of this compound, ESI-MS serves as a powerful tool for accurate molecular weight determination and confirmation of its chemical identity. The technique involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. youtube.com This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. youtube.comcopernicus.org
For this compound, analysis via ESI-MS is expected to yield ions corresponding to the protonated molecule ([M+H]⁺) in positive ion mode, which is a common outcome for molecules containing nitrogen atoms capable of accepting a proton. und.edu Depending on the solvent system and the presence of salts, adduct ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. und.edu High-resolution mass spectrometry (HRMS) coupled with ESI allows for the determination of the compound's elemental composition with high accuracy by providing a precise mass-to-charge ratio. und.edu The specific fragmentation patterns of the molecule can be studied using tandem mass spectrometry (ESI-MS/MS), which provides further structural confirmation by inducing cleavage of the parent ion and analyzing the resulting fragment ions. nih.gov
| Ion Species | Formula | Expected Exact Mass (m/z) |
|---|---|---|
| [M]⁺ (Molecular Ion) | C₇H₂F₃NS⁺ | 200.9860 |
| [M+H]⁺ (Protonated) | C₇H₃F₃NS⁺ | 201.9938 |
| [M+Na]⁺ (Sodium Adduct) | C₇H₂F₃NSNa⁺ | 223.9757 |
| [M+K]⁺ (Potassium Adduct) | C₇H₂F₃NSK⁺ | 239.9496 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable analytical technique for identifying the functional groups present within a molecule. rsc.orgwiley.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. rsc.org The resulting IR spectrum provides a unique molecular "fingerprint" that reveals the structural components of the analyte. wiley.com
The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its structure. The most prominent feature is the very strong and sharp band associated with the asymmetric stretching vibration of the isothiocyanate (–N=C=S) functional group, which typically appears in the 2000–2200 cm⁻¹ region. chemicalbook.com Another key feature is the presence of strong absorption bands in the 1000–1400 cm⁻¹ range, which are characteristic of carbon-fluorine (C-F) stretching vibrations. The aromatic nature of the compound is confirmed by C=C stretching vibrations within the benzene ring, generally observed between 1400 and 1600 cm⁻¹, and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isothiocyanate (–N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |
| Aromatic C-F | Stretch | 1000 - 1400 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Medium to Strong |
Chromatographic Methods for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound. mdpi.com For fluorinated aromatic compounds like this compound, reversed-phase HPLC is the most commonly employed method. nih.gov In this mode, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govchromatographyonline.com
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The fluorine atoms in this compound increase its hydrophobicity, leading to strong retention on standard C18 columns. For challenging separations involving halogenated aromatic compounds, specialized fluorinated stationary phases can offer alternative selectivity and improved resolution. chromatographyonline.com Detection is typically achieved using a UV-Vis detector, as the benzene ring provides strong chromophores. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main analyte peak. rsc.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile or Methanol (with 0.1% acid) |
| Gradient | Linear gradient, e.g., 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing sample purity. pnrjournal.com For the analysis of this compound, a TLC plate coated with silica (B1680970) gel (SiO₂) containing a fluorescent indicator (F₂₅₄) is typically used as the stationary phase. akjournals.com
A small spot of the dissolved sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. umich.edu Due to capillary action, the solvent moves up the plate, and the components of the sample separate based on their differential affinity for the stationary phase and solubility in the mobile phase. Given the moderate polarity of this compound, a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane or toluene) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is effective. akjournals.comcabidigitallibrary.org After development, the separated spots are visualized under a UV lamp at 254 nm, where UV-active compounds appear as dark spots against a green fluorescent background. umich.edu The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in that specific solvent system. oaji.net
| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Expected Rƒ Range |
|---|---|---|---|
| Silica Gel 60 F₂₅₄ | n-Hexane / Ethyl Acetate (9:1 v/v) | UV Light (254 nm) | 0.5 - 0.7 |
| Silica Gel 60 F₂₅₄ | Toluene / Ethyl Acetate (3:1 v/v) | UV Light (254 nm) | 0.6 - 0.8 |
| Silica Gel 60 F₂₅₄ | Dichloromethane / n-Hexane (1:1 v/v) | UV Light (254 nm) | 0.4 - 0.6 |
Elemental Analysis
Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized substance and provides a quantitative measure of its purity. The experimental percentages obtained are compared with the theoretical values calculated from the proposed molecular formula.
For this compound, the molecular formula is C₇H₂F₃NS. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. A close agreement (typically within ±0.4%) between the experimentally determined values and the calculated values provides strong evidence for the compound's identity and high purity. rsc.org
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 41.81% |
| Hydrogen (H) | 1.008 | 2 | 2.016 | 1.00% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 28.34% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.96% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 15.94% |
| Total | 201.154 | 100.00% |
Computational and Theoretical Investigations of 1,2,5 Trifluoro 3 Isothiocyanatobenzene
Conformational Analysis and Intramolecular Interactions
The isothiocyanate group (-N=C=S) in 1,2,5-Trifluoro-3-isothiocyanatobenzene can rotate relative to the benzene (B151609) ring. Conformational analysis involves mapping the potential energy of the molecule as a function of this rotation (the dihedral angle). This analysis identifies the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a synthesized compound or to aid in the interpretation of experimental data.
For this compound, the following spectroscopic properties could be predicted:
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net The calculated vibrational spectrum can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes to specific atomic motions within the molecule. ias.ac.in This comparison is a powerful tool for structural elucidation. brehm-research.de
NMR Spectra: The chemical shifts (¹³C, ¹⁹F, ¹⁵N) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org Predicting ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. nih.govnumberanalytics.com While challenging, computational methods, often combined with scaling factors, can reliably predict these shifts, aiding in the assignment of complex spectra. nih.govnih.govacademie-sciences.fr
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Compound (Note: This is an illustrative example for a generic fluorinated aromatic compound.)
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹⁹F NMR Chemical Shift (ppm) | -115.2 | -114.8 |
| ¹³C NMR Chemical Shift (ppm) | 128.5 | 128.9 |
| IR Vibrational Frequency (cm⁻¹) | 1510 (C=C stretch) | 1505 (C=C stretch) |
This table is interactive. You can sort and filter the data.
Modeling of Reaction Mechanisms and Reactivity Profiles
The isothiocyanate group is a reactive functional group that can participate in various chemical reactions. arkat-usa.orgresearchgate.net Computational modeling can be used to investigate the mechanisms of these reactions at a molecular level. chemrxiv.orgresearchgate.netacs.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides insights into the reaction's feasibility (thermodynamics) and rate (kinetics). mdpi.com
For this compound, computational studies could model its reactions with nucleophiles, which are characteristic reactions of isothiocyanates. researchgate.net The electron-withdrawing nature of the fluorine atoms would likely enhance the electrophilicity of the isothiocyanate carbon, influencing its reactivity. nih.gov DFT calculations can be used to map the reaction pathways, identify intermediates, and determine activation energies, thereby providing a comprehensive understanding of the molecule's reactivity profile. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. wur.nl These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity or property of new, untested compounds.
For a class of compounds including this compound, a QSAR study could be conducted to explore its potential biological activities, such as antimicrobial or anticancer effects, which are known for many isothiocyanates. nih.govmathewsopenaccess.comresearchgate.netnih.govnih.govmdpi.commdpi.com A QSPR study could be used to predict physical properties like boiling point, solubility, or chromatographic retention times. The key physicochemical properties influencing the activity of isothiocyanates have been identified through QSAR models as being related to partial charge, polarity, reactivity, and molecular shape. wur.nl
Advanced Applications and Emerging Research Frontiers
Development of Fluorinated Reagents and Intermediates for Organic Synthesis
The isothiocyanate functional group is a well-established precursor for the synthesis of a wide array of sulfur and nitrogen-containing heterocyclic compounds, thioamides, and thioureas. The presence of the trifluorinated phenyl ring in 1,2,5-trifluoro-3-isothiocyanatobenzene enhances its utility as a building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the isothiocyanate group, potentially modulating its electrophilicity and cycloaddition capabilities.
Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound can serve as a key intermediate in the synthesis of novel fluorinated heterocyclic compounds. For instance, it can undergo cycloaddition reactions with various dipolarophiles to yield a range of fluorinated five- and six-membered heterocycles.
The general synthesis of isothiocyanates often involves the reaction of primary amines with reagents like carbon disulfide or thiophosgene (B130339). The synthesis of fluorinated aryl isothiocyanates, such as this compound, provides valuable reagents for introducing trifluorophenyl moieties into complex molecules. These moieties can be crucial for tuning the pharmacological or material properties of the final products.
Applications in Materials Science for Advanced Functional Materials
The dual functionality of this compound makes it a promising candidate for the development of advanced functional materials with tailored properties.
The isothiocyanate group can react with nucleophiles such as amines and thiols, enabling the incorporation of the trifluorophenyl unit into polymer backbones or as pendant groups. This can be utilized to synthesize semi-fluorinated polymers with controlled properties. For example, the incorporation of fluorinated moieties can enhance the thermal stability and chemical resistance of polymers and influence their solubility and surface properties.
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. The functionalization of COFs with specific chemical groups can impart them with new functionalities for applications in catalysis, sensing, and gas storage. The isothiocyanate group of this compound can be used to anchor the trifluorophenyl moiety onto the backbone of COFs, potentially modifying their electronic properties and creating specific binding sites within the pores. While direct incorporation of this specific molecule into COFs has not been extensively reported, the general strategy of using isothiocyanate-functionalized building blocks is a viable approach for creating novel COF materials.
The reactivity of the isothiocyanate group allows for the covalent attachment of this compound to surfaces functionalized with primary amines. This surface modification can be used to alter the surface properties of materials, such as their hydrophobicity, biocompatibility, and chemical reactivity. For instance, the trifluorophenyl groups can create a highly hydrophobic and chemically resistant surface.
This approach can be applied to a variety of substrates, including nanoparticles, metal surfaces, and polymers, to create materials with tailored surface characteristics for applications in areas such as anti-fouling coatings, specialized sensors, and biomedical devices. The ability to control the surface chemistry at a molecular level is crucial for the development of advanced materials with specific functionalities.
Radiochemistry and Isotopic Labeling (e.g., ¹⁸F-labeling for Positron Emission Tomography (PET) imaging)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). The development of novel ¹⁸F-labeled probes is essential for studying biological processes and for the diagnosis of diseases.
Aryl fluorides are common motifs in PET radiotracers. While direct ¹⁸F-labeling of this compound would be challenging due to the existing fluorine atoms, the isothiocyanate group provides a handle for conjugation to biomolecules. A more feasible approach would be to synthesize an ¹⁸F-labeled version of a similar molecule where one of the fluorine atoms is replaced with a suitable leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride.
Alternatively, ¹⁸F-labeled prosthetic groups containing an isothiocyanate moiety can be synthesized and then conjugated to a targeting molecule, such as a peptide or antibody. For example, an ¹⁸F-labeled aryl isothiocyanate could be prepared and then reacted with a lysine residue on a protein. This indirect labeling strategy is widely used for the radiosynthesis of complex biomolecules for PET imaging. The trifluorophenyl group in such a tracer could also influence its pharmacokinetic properties.
Table 1: Potential Radiosynthesis Parameters for an ¹⁸F-labeled Isothiocyanate Prosthetic Group
| Parameter | Value | Reference |
| Precursor | Trimethylammonium- or nitro-substituted aryl precursor | |
| Radioisotope | [¹⁸F]Fluoride | |
| Reaction Time | 10-30 minutes | |
| Reaction Temperature | 80-130 °C | |
| Radiochemical Yield | 20-70% (decay-corrected) |
Role in Supramolecular Chemistry
The trifluorinated benzene (B151609) ring of this compound can participate in non-covalent interactions that are central to supramolecular chemistry. One of the key interactions is halogen bonding, where a halogen atom acts as an electrophilic "σ-hole" donor to interact with a Lewis base. The electron-withdrawing fluorine atoms on the benzene ring can enhance the positive electrostatic potential on other halogen atoms (if present) or influence other non-covalent interactions.
The ability of fluorinated aromatic compounds to form halogen bonds has been utilized in crystal engineering and the design of supramolecular assemblies. The specific substitution pattern of the fluorine atoms in this compound will influence the directionality and strength of these interactions, allowing for the rational design of complex supramolecular architectures. Furthermore, the interplay between halogen bonding and other non-covalent forces, such as π-π stacking and hydrogen bonding, can lead to the formation of highly ordered structures with emergent properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,2,5-Trifluoro-3-isothiocyanatobenzene, and what experimental parameters influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using fluorinated aromatic precursors. For example, reacting 1,2,5-trifluoro-3-aminobenzene with thiophosgene (CSCl₂) under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C yields the isothiocyanate derivative. Strict control of temperature and stoichiometry (1:1.2 molar ratio of amine to thiophosgene) is critical to minimize side reactions like hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of ¹⁹F NMR (to confirm fluorine substitution patterns), ¹³C NMR (to identify the isothiocyanate group at ~130–135 ppm), and FTIR spectroscopy (N=C=S stretching vibration at ~2050–2150 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>97% as per commercial standards) .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodology : Store in airtight, amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the isothiocyanate group. Avoid exposure to moisture or amines, which can degrade the compound into thioureas or ureas. Regular monitoring via TLC or NMR is advised for long-term storage .
Advanced Research Questions
Q. How does the electronic effects of fluorine substituents influence the reactivity of the isothiocyanate group in nucleophilic addition reactions?
- Methodology : The electron-withdrawing fluorine substituents at the 1,2,5-positions activate the isothiocyanate group toward nucleophilic attack. Computational studies (DFT calculations) can map electron density distributions, while experimental kinetics (e.g., reaction with amines or thiols) under varying solvent polarities (DMF vs. THF) quantify activation barriers. Compare reactivity with non-fluorinated analogs to isolate electronic effects .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology : Discrepancies may arise from trace moisture or competing pathways. Systematic optimization includes:
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst (e.g., Lewis acids like ZnCl₂).
- In-situ monitoring : Use Raman spectroscopy to track intermediate formation.
- Post-reaction analysis : Isolate byproducts via column chromatography and identify structures via MS/MS fragmentation .
Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for [3+2] cycloadditions with alkynes or azides. Compare frontier molecular orbital (FMO) energies (HOMO-LUMO gaps) to predict regiochemical outcomes. Validate predictions with experimental data from differential scanning calorimetry (DSC) or X-ray crystallography .
Safety and Handling Protocols
Q. What safety protocols are critical when handling this compound?
- Methodology : Use a fume hood and PPE (nitrile gloves, lab coat, goggles) due to the compound’s volatility and potential lachrymatory effects. In case of spills, neutralize with a 10% sodium bicarbonate solution followed by adsorption with vermiculite. Waste disposal must comply with hazardous chemical guidelines (e.g., incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
